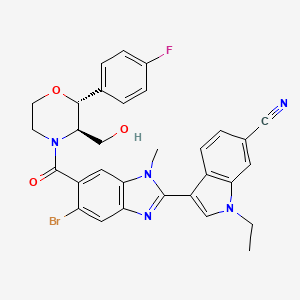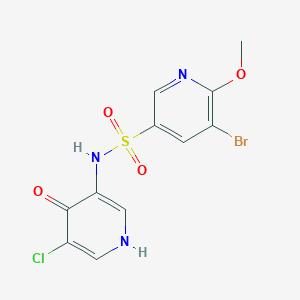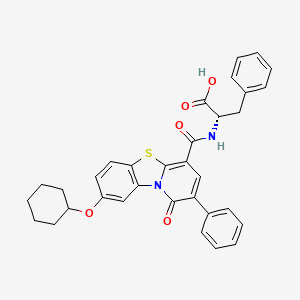
Dhodh-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DHODH-IN-16 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This enzyme is crucial for the proliferation of rapidly dividing cells, including cancer cells. Inhibitors of DHODH, such as this compound, have shown promise in the treatment of various cancers and autoimmune diseases by disrupting pyrimidine biosynthesis and inducing cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DHODH-IN-16 typically involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups that enhance the binding affinity and specificity for DHODH.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, use of automated reactors, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: DHODH-IN-16 undergoes various chemical reactions, including:
Oxidation: Conversion of dihydroorotate to orotate.
Reduction: Reduction of the nitro group to an amine.
Substitution: Introduction of substituents to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Catalyzed by DHODH in the presence of ubiquinone.
Reduction: Typically carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Often involves electrophilic aromatic substitution reactions using reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include orotate, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
DHODH-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.
Biology: Investigated for its effects on cell proliferation, apoptosis, and metabolic pathways in various cell types.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, autoimmune diseases, and viral infections.
Industry: Utilized in the development of new drugs targeting DHODH and related metabolic pathways
Mechanism of Action
DHODH-IN-16 exerts its effects by inhibiting the activity of DHODH, an enzyme located in the mitochondrial inner membrane. DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH by this compound leads to depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and apoptosis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Brequinar: Another DHODH inhibitor with a similar mechanism of action but different chemical structure.
Leflunomide: An immunosuppressive drug that also inhibits DHODH and is used in the treatment of rheumatoid arthritis.
Teriflunomide: A metabolite of leflunomide with similar DHODH inhibitory activity.
Uniqueness of DHODH-IN-16: this compound is unique due to its high specificity and potency in inhibiting DHODH. It has shown superior efficacy in preclinical models compared to other DHODH inhibitors, making it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-5-27-22(13-30)26-29(24(27)32)21-11-16-17(10-19(21)25)23(31)28(12-18(16)14(2)3)20-9-7-6-8-15(20)4/h6-12,14,30H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHQYHQHLKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)C2=C(C=C3C(=C2)C(=CN(C3=O)C4=CC=CC=C4C)C(C)C)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)








![4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B8201779.png)


